2-Methyl-5-hexen-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

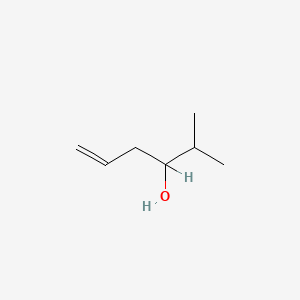

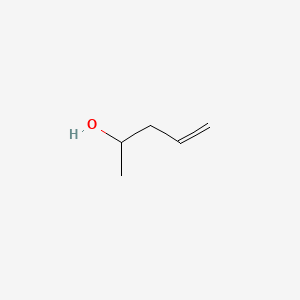

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGMJZOZIJHPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880706 | |

| Record name | 2-methyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32815-70-6 | |

| Record name | 2-Methyl-5-hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032815706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 2-Methyl-5-hexen-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and effective methods for the enantioselective synthesis of 2-methyl-5-hexen-3-ol, a valuable chiral building block in organic synthesis. The document details various strategic approaches, including asymmetric allylation of isobutyraldehyde, asymmetric reduction of the corresponding ketone, and the use of chiral auxiliaries. For each method, a thorough description of the underlying principles, detailed experimental protocols, and expected outcomes in terms of yield and stereoselectivity are presented.

Asymmetric Allylation of Isobutyraldehyde

The most direct approach to enantiomerically enriched this compound is the asymmetric addition of an allyl group to isobutyraldehyde. This can be achieved with high efficiency and stereocontrol using well-established catalytic methods.

Brown's Asymmetric Allylation

Brown's asymmetric allylation utilizes a stoichiometric chiral allylborane reagent, typically B-allyldiisopinocampheylborane, which is prepared from α-pinene. This method is highly reliable and provides excellent enantioselectivity for a wide range of aldehydes.

Logical Workflow for Brown's Asymmetric Allylation

Synthesis of 2-Methyl-5-hexen-3-ol from isobutyraldehyde and allyl bromide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-methyl-5-hexen-3-ol from isobutyraldehyde (B47883) and allyl bromide. The core of this transformation is the Barbier-type reaction, an organometallic process that offers a convenient one-pot approach to the formation of homoallylic alcohols. This document details the underlying reaction mechanism, presents quantitative data from relevant studies, and provides an adaptable experimental protocol. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of homoallylic alcohols is a cornerstone of organic chemistry, providing valuable intermediates for the construction of complex molecular architectures in natural product synthesis and drug discovery. This compound, a specific homoallylic alcohol, can be efficiently synthesized through the reaction of isobutyraldehyde with an allyl organometallic species generated in situ from allyl bromide. The Barbier reaction is particularly well-suited for this purpose as it involves the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal.[1][2] This method is often favored over the similar Grignard reaction because the organometallic intermediate is generated in the presence of the carbonyl substrate, obviating the need for pre-formation of a sensitive organometallic reagent.[1][2] Metals such as zinc, tin, indium, and magnesium are commonly employed to mediate this reaction.[1][2][3]

Reaction Mechanism and Specificity

The Barbier reaction proceeds through the in situ formation of an organometallic species. In this specific synthesis, a metal, such as zinc or tin, reacts with allyl bromide to form an allylorganometallic intermediate. This nucleophilic species then attacks the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent hydrolysis of the resulting metal alkoxide yields the final product, this compound. The reaction is typically carried out in a single step.[4]

One of the key advantages of the Barbier reaction is its tolerance to a wider range of functional groups and reaction conditions compared to the Grignard reaction. Notably, it can often be performed in aqueous or solvent-free conditions, aligning with the principles of green chemistry.[2][5]

Quantitative Data Summary

The yield of the Barbier reaction for the synthesis of homoallylic alcohols, including those structurally similar to this compound, is influenced by the choice of metal, solvent, and reaction conditions. Below is a summary of representative yields for Barbier-type reactions involving aliphatic aldehydes and allyl bromide.

| Metal | Aldehyde | Solvent/Condition | Reaction Time | Yield (%) | Reference |

| Zinc | Aliphatic Aldehydes (general) | Solvent-free, room temp. | 10-30 min | 68-91 | [5] |

| Tin | Aliphatic Aldehydes (general) | Aqueous HCl, room temp. | 30-60 min | Moderate to Excellent | [6] |

| Zinc | Hexanal | Ball-milling, DMSO | 2 hours | 69 | [7] |

| Zinc | Cyclohexanecarboxaldehyde | Ball-milling, DMSO | 2 hours | 70 | [7] |

Physical and Spectroscopic Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [8][9] |

| Molecular Weight | 114.19 g/mol | [9] |

| CAS Number | 32815-70-6 | [8][9] |

| Boiling Point | 149.5 °C at 760 mmHg | [10] |

| Density | 0.83 g/cm³ | [10] |

| Flash Point | 53.1 °C | [10] |

| 13C NMR Peaks | See PubChem CID 141746 | [9] |

| IR Spectrum | See NIST Chemistry WebBook | [8] |

| Mass Spectrum (GC-MS) | m/z top peak: 73, 2nd highest: 55, 3rd highest: 43 | [9] |

Experimental Protocol (Adaptable)

This protocol is a generalized procedure for the zinc-mediated synthesis of this compound based on similar Barbier reactions with aliphatic aldehydes.[5][7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Allyl bromide (3-bromopropene)

-

Zinc powder or dust

-

Anhydrous tetrahydrofuran (B95107) (THF) or solvent-free conditions

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle (if necessary)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add zinc powder (typically 1.5 to 2 equivalents relative to the aldehyde). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon), although some solvent-free protocols can be performed in air.[7]

-

Reagent Addition: A mixture of isobutyraldehyde (1 equivalent) and allyl bromide (1.2 to 1.5 equivalents) is prepared. This mixture can be added to the zinc suspension in a solvent like THF, or directly in a solvent-free manner. The addition should be done dropwise at a rate that maintains a gentle reflux or a controlled temperature rise. For solvent-free reactions, the reactants can be combined and stirred at room temperature.[5]

-

Reaction: The reaction mixture is stirred vigorously. The reaction is often exothermic. The reaction time can vary from 10 minutes to several hours, depending on the scale and conditions.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate zinc alkoxide and dissolve the inorganic salts.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Reaction Pathway

References

- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 2. Barbier reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Rapid and Solvent-Free Synthesis of Homoallyl or Homopropargyl Alcohols Mediated by Zinc Powder [organic-chemistry.org]

- 6. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C7H14O | CID 141746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 32815-70-6 [chemicalbook.com]

Grignard reaction mechanism for 2-Methyl-5-hexen-3-ol formation

An In-depth Technical Guide on the Grignard Reaction Mechanism for the Formation of 2-Methyl-5-hexen-3-ol

Introduction

The Grignard reaction, a cornerstone of organic chemistry, provides a powerful method for forming carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[1] The reagent's carbanionic character allows it to attack a wide range of electrophilic carbons, most notably the carbonyl carbon of aldehydes and ketones, to produce alcohols.[1][2]

This guide provides a detailed examination of the synthesis of this compound via the Grignard reaction. This specific transformation involves the nucleophilic addition of an allylmagnesium reagent to isobutyraldehyde (B47883) (2-methylpropanal). We will explore the core reaction mechanism, present a detailed experimental protocol, summarize key quantitative data, and provide visual diagrams to illustrate the reaction pathway and experimental workflow, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of the target compound, this compound, is presented below. This data is crucial for reaction monitoring, purification, and final product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 32815-70-6[3][4][5] |

| Molecular Formula | C₇H₁₄O[3][4][5] |

| Molecular Weight | 114.19 g/mol [3][4] |

| Boiling Point | 149.5 °C at 760 mmHg[6] |

| Density | 0.83 g/cm³[6] |

| Flash Point | 53.1 °C[6] |

| Appearance | Colorless liquid (Predicted) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | -OH | Broad singlet, ~1.5-3.5 ppm |

| CH (OH) | Multiplet, ~3.4-3.6 ppm | |

| CH (CH₃)₂ | Multiplet, ~1.7-1.9 ppm | |

| CH =CH₂ | Multiplet, ~5.7-5.9 ppm | |

| CH=CH ₂ | Multiplets, ~5.0-5.2 ppm | |

| -CH ₂-CH= | Multiplet, ~2.1-2.3 ppm | |

| -CH(CH ₃)₂ | Doublet, ~0.9 ppm | |

| ¹³C NMR | C (OH) | ~78-80 ppm |

| C H=CH₂ | ~134-136 ppm | |

| CH=C H₂ | ~117-119 ppm | |

| C H(CH₃)₂ | ~32-34 ppm | |

| C H₂-CH= | ~41-43 ppm | |

| -CH(C H₃)₂ | ~17-19 ppm (two signals) | |

| IR Spectroscopy | O-H stretch | Broad, ~3200-3600 cm⁻¹ |

| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |

| C=C stretch | ~1640-1680 cm⁻¹ |

| | C-O stretch | ~1050-1150 cm⁻¹ |

Core Reaction Mechanism

The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent followed by its nucleophilic attack on an aldehyde.

Stage 1: Formation of Allylmagnesium Bromide The Grignard reagent is prepared by reacting an organic halide, in this case, allyl bromide, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The magnesium undergoes an oxidative insertion into the carbon-halogen bond.[7] This process inverts the polarity (umpolung) of the carbon atom attached to the halogen, transforming it from an electrophilic site into a highly nucleophilic, carbanionic center.[7]

Stage 2: Nucleophilic Addition to Isobutyraldehyde The highly polar carbon-magnesium bond of the Grignard reagent makes the allyl group a potent nucleophile.[2] This nucleophile readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. The π-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[2]

Stage 3: Acidic Workup (Protonation) The reaction is completed by an acidic workup. A mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), is added to the reaction mixture. This protonates the alkoxide intermediate to yield the final alcohol product, this compound, and forms water-soluble magnesium salts that can be easily removed.[8]

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously.[1] All procedures must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Diethyl ether is extremely flammable.

Materials and Reagents:

-

Magnesium turnings

-

Allyl bromide

-

Isobutyraldehyde (2-methylpropanal)

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Glassware (dried in an oven at >120°C for several hours and cooled under an inert atmosphere)

Procedure:

Part A: Preparation of Allylmagnesium Bromide

-

Assemble the dry three-necked flask with a stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) to remove any residual moisture.[1]

-

Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to help initiate the reaction.[9]

-

In the dropping funnel, prepare a solution of allyl bromide (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion (~10%) of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of isobutyraldehyde (0.95 eq.) in anhydrous diethyl ether in the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Caption: Standard experimental workflow for Grignard synthesis.

Quantitative Data Summary

The following table outlines the typical stoichiometry and expected yield for the synthesis of this compound. Yields for Grignard reactions can vary based on the purity of reagents and the strictness of anhydrous conditions.

Table 3: Reaction Parameters and Expected Yield

| Parameter | Value/Condition | Notes |

|---|---|---|

| Stoichiometry | ||

| Allyl Bromide | 1.0 eq. | Limiting Reagent |

| Magnesium | 1.2 eq. | Excess to ensure full consumption of halide |

| Isobutyraldehyde | 0.95 eq. | Slight deficit to minimize unreacted aldehyde |

| Solvent | Anhydrous Diethyl Ether | THF can also be used |

| Reaction Time | 2-4 hours | Varies with scale and conditions |

| Reaction Temp. | 0 °C to Room Temp. | Initial addition is exothermic and requires cooling |

| Typical Yield | 60-80% | Highly dependent on experimental conditions |

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules, including secondary alcohols like this compound. A thorough understanding of the underlying mechanism, meticulous attention to anhydrous experimental conditions, and proper purification techniques are paramount to achieving high yields of the desired product. The protocols and data presented in this guide serve as a comprehensive resource for chemists aiming to perform this synthesis efficiently and safely.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. This compound | C7H14O | CID 141746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. adichemistry.com [adichemistry.com]

- 8. google.com [google.com]

- 9. reddit.com [reddit.com]

Spectroscopic Data Interpretation of 2-Methyl-5-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5-hexen-3-ol, a secondary alcohol with the chemical formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1][2] The interpretation of its Mass Spectrum, Infrared (IR) Spectrum, ¹³C Nuclear Magnetic Resonance (NMR) Spectrum, and ¹H NMR Spectrum is detailed below. This document serves as a comprehensive resource for the structural elucidation of this compound through modern spectroscopic techniques.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 73 | High | [M - C₃H₅]⁺ |

| 71 | Moderate | [M - C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Base Peak (100%) | [C₃H₇]⁺ (Isopropyl Cation) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| 3400-3300 | Strong, Broad | O-H Stretch (Alcohol) |

| 3080 | Medium | =C-H Stretch (Alkene) |

| 2960-2870 | Strong | C-H Stretch (Alkane) |

| 1645 | Medium | C=C Stretch (Alkene) |

| 1100 | Strong | C-O Stretch (Secondary Alcohol) |

| 995, 915 | Strong | =C-H Bend (Alkene) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~138 | C5 |

| ~116 | C6 |

| ~77 | C3 |

| ~40 | C4 |

| ~32 | C2 |

| ~19 | C1 |

| ~17 | C1' (Methyl on C2) |

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~5.8 | ddt | 1H | H5 |

| ~5.1 | m | 2H | H6 |

| ~3.5 | m | 1H | H3 |

| ~2.2 | m | 2H | H4 |

| ~1.8 | m | 1H | H2 |

| ~1.6 (variable) | br s | 1H | -OH |

| ~0.9 | d | 6H | H1, H1' |

Experimental Protocols

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) is prepared. The sample is then introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities. In the ion source, the molecules are ionized, commonly using electron ionization (EI) at 70 eV. The resulting charged fragments and the molecular ion are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded. The sample is then applied, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum provides information about the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single peak for each unique carbon atom.

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to elucidate the structure of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-hexen-3-ol. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound in CDCl₃ were generated using a reliable online prediction tool. These predicted values provide a strong foundation for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Protons |

| 5.85 | ddt, J= 17.1, 10.2, 6.7 Hz | 1H, H-5 |

| 5.14 | ddt, J= 17.1, 1.6, 1.5 Hz | 1H, H-6a |

| 5.08 | ddt, J= 10.2, 1.5, 1.1 Hz | 1H, H-6b |

| 3.63 | ddd, J= 7.9, 5.1, 3.2 Hz | 1H, H-3 |

| 2.30 | m | 1H, H-4a |

| 2.15 | m | 1H, H-4b |

| 1.75 | m | 1H, H-2 |

| 0.93 | d, J= 6.8 Hz | 3H, CH₃-2 |

| 0.91 | d, J= 6.8 Hz | 3H, CH₃-2' |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Carbon |

| 134.8 | C-5 |

| 117.8 | C-6 |

| 76.5 | C-3 |

| 40.2 | C-4 |

| 33.1 | C-2 |

| 18.5 | CH₃-2 |

| 17.6 | CH₃-2' |

Experimental Protocols

The following sections describe standardized methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra. These protocols are designed to ensure high-quality, reproducible results.

Sample Preparation for a Liquid Analyte

A systematic approach to sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Analyte Measurement : For a liquid sample such as this compound, accurately measure approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) to the vial.[1]

-

Homogenization : Gently vortex or swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.[2]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring routine ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Spectrometer Preparation : Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans (NS) : 8 to 16 scans for a sample of this concentration.

-

Receiver Gain : Optimized automatically by the spectrometer.

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Number of Scans (NS) : 128 scans or more, depending on the sample concentration.

-

Receiver Gain : Optimized automatically.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-5-hexen-3-ol. Understanding the fragmentation pathways of this unsaturated alcohol is crucial for its unambiguous identification in complex matrices, which is of significant interest in fields ranging from flavor and fragrance analysis to metabolomics and pharmaceutical research. This document outlines the primary fragmentation mechanisms, presents quantitative data of the key fragment ions, and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Pathways of this compound

The mass spectrum of this compound (C₇H₁₄O, molecular weight: 114.19 g/mol ) is characterized by several key fragmentation pathways common to secondary and allylic alcohols.[1] Under electron ionization, the molecular ion ([M]⁺˙) is often of low abundance or entirely absent due to the lability of the C-O bond and the propensity for facile fragmentation. The primary fragmentation routes include α-cleavage, dehydration, and rearrangement reactions.

α-Cleavage: The most significant fragmentation pathway for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary α-cleavage routes are possible, leading to the formation of resonance-stabilized oxonium ions.

-

Cleavage of the C2-C3 bond: Loss of an isopropyl radical (•CH(CH₃)₂) results in the formation of a fragment ion at m/z 71 .

-

Cleavage of the C3-C4 bond: Loss of an allyl radical (•CH₂CH=CH₂) leads to the formation of a highly abundant and stable oxonium ion at m/z 73 .

Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for many alcohols. This results in the formation of an alkene radical cation at m/z 96 . This ion may undergo further fragmentation.

Rearrangement Reactions: The presence of the double bond can facilitate rearrangement reactions. A notable rearrangement involves the transfer of a hydrogen atom followed by the loss of a neutral molecule, leading to the formation of a stable carbocation. For instance, a fragment ion at m/z 56 can be attributed to a rearrangement process.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is dominated by fragments resulting from α-cleavage. The following table summarizes the most significant ions observed, their proposed structures, and their relative intensities.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 114 | [C₇H₁₄O]⁺˙ (Molecular Ion) | Very Low / Absent |

| 99 | [M - CH₃]⁺ | Low |

| 85 | [M - C₂H₅]⁺ | Moderate |

| 73 | [CH(OH)CH(CH₃)₂]⁺ | High (Often Base Peak) |

| 71 | [CH(OH)CH₂CH=CH₂]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | High |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | High |

Note: Relative intensities can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A standard method for the analysis of this compound is by Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of volatile compounds like this compound, direct liquid injection of a diluted sample is a common and straightforward approach.

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-200.

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathways of this compound and a typical experimental workflow for its analysis.

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

FT-IR Spectrum of 2-Methyl-5-hexen-3-ol: A Technical Guide to the Hydroxyl Stretch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methyl-5-hexen-3-ol, with a specific focus on the hydroxyl (-OH) stretching vibration. This information is critical for the characterization and quality control of this compound in research and development settings.

The Hydroxyl Stretch: A Key Indicator

The hydroxyl group is a primary functional group in this compound, and its corresponding stretching vibration is a prominent feature in its FT-IR spectrum. The position and shape of the O-H stretching band are highly sensitive to the molecular environment, particularly the presence of hydrogen bonding.

In the condensed phase (as a neat liquid), alcohols like this compound typically exhibit extensive intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to appear at a lower frequency and as a broad band. In contrast, a "free" or non-hydrogen-bonded hydroxyl group, which might be observed in a very dilute solution in a non-polar solvent, would present as a sharp and weaker band at a higher frequency.[1][2]

Quantitative Data for the Hydroxyl Stretch

The FT-IR spectrum of this compound has been recorded and is available in spectral databases. While direct access to proprietary spectral data is restricted, the expected and reported region for the hydroxyl stretch of a secondary alcohol in a neat (liquid) phase is well-established. The table below summarizes the characteristic vibrational frequency for the hydroxyl group in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in Neat Sample |

| Hydroxyl (-OH) | Stretching | 3200 - 3500[3][4] | Strong, Broad |

| "Free" Hydroxyl (-OH) | Stretching | 3600 - 3700 | Sharp, Medium (in dilute solution) |

Note: The exact peak maximum can vary slightly based on sample purity and instrumental parameters.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and effective technique for liquid samples.[5][6]

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[7]

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Sample: this compound (neat liquid).

-

Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

-

-

Sample Application:

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

-

If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol or ethanol to remove all traces of the sample.

-

Visualization of the Hydroxyl Stretch Phenomenon

The following diagram illustrates the relationship between the physical state of the alcohol and the resulting appearance of the hydroxyl stretch in the FT-IR spectrum.

This guide provides a foundational understanding of the FT-IR hydroxyl stretch of this compound. For definitive identification and quality assessment, it is recommended to compare the acquired spectrum of a sample to a reference spectrum from a reputable spectral database.

References

- 1. This compound | C7H14O | CID 141746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethyl-5-hexen-3-ol [webbook.nist.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. agilent.com [agilent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-5-hexen-3-ol

Introduction

This compound, also known as allyl isopropyl carbinol, is an unsaturated alcohol with significant potential as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, predicting its behavior in various solvents, and ensuring safe handling.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylhex-5-en-3-ol | [3] |

| CAS Number | 32815-70-6 | [3][4][5] |

| Molecular Formula | C₇H₁₄O | [3][5][6] |

| Molecular Weight | 114.19 g/mol | [3] |

| Boiling Point | 149.5°C at 760 mmHg | [1][6] |

| Density | 0.83 g/cm³ | [1][6] |

| Vapor Pressure | 1.54 mmHg at 25°C | [1][6] |

| Flash Point | 53.1°C | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.57940 | [1][6] |

Chemical Structure and Reactivity

The unique structure of this compound, featuring a secondary alcohol and a terminal alkene, dictates its chemical behavior. The hydroxyl (-OH) group can undergo typical alcohol reactions such as oxidation and substitution, while the double bond is susceptible to addition reactions.[1] The spatial relationship between these two functional groups influences the molecule's overall reactivity and makes it a valuable intermediate in the synthesis of fine chemicals and fragrances.[1]

Caption: Logical relationship of functional groups and their potential reaction pathways.

Experimental Protocols

Synthesis of this compound via Barbier-type Reaction

A documented method for synthesizing this compound involves a Barbier-type reaction between isobutyraldehyde (B47883) and allyl bromide, mediated by tin in an ionic liquid/water system. This approach has been reported to achieve a high yield.

Materials:

-

Isobutyraldehyde (78-84-2)[6]

-

Allyl bromide (106-95-6)[6]

-

Tin (Sn) metal[6]

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)[6]

-

Water[6]

Procedure:

-

Combine isobutyraldehyde, allyl bromide, and tin in a reaction vessel containing an ionic liquid and water.

-

Stir the mixture at a constant temperature of 20°C.

-

Allow the reaction to proceed for 24 hours.[6]

-

Upon completion, extract the product from the reaction mixture using an appropriate organic solvent.

-

Purify the crude product, typically via distillation, to obtain this compound.

This specific protocol has been cited with a reference yield of 96.0%.[6]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Mass Spectrometry (MS): GC-MS analysis shows a top peak at m/z 73 and a second highest at m/z 55, which are characteristic fragments aiding in its identification.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the key functional groups. Data is available through the NIST Chemistry WebBook.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available for structural elucidation.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226).[3][7] Standard precautions for handling flammable liquids should be observed. These include working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment.[3] It is transported under the class 3 hazard designation (flammable liquids).[7]

References

- 1. This compound | 32815-70-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H14O | CID 141746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2-Methyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 2-Methyl-5-hexen-3-ol, a secondary allylic alcohol with potential applications in synthetic chemistry and drug discovery. The presence of two chiral centers in its structure gives rise to four distinct stereoisomers. This document will delve into the structural chemistry of these isomers, discuss the principles of their synthesis and separation based on established methodologies for analogous chiral alcohols, and outline characterization techniques. Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in publicly accessible literature, this guide will focus on the theoretical framework and provide representative experimental protocols for similar compounds.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). The relationship between these pairs is diastereomeric.

Molecular Structure:

-

C2: The carbon atom bonded to the methyl group.

-

C3: The carbon atom bonded to the hydroxyl group.

The spatial arrangement of the substituents around these two chiral centers determines the absolute configuration of each stereoisomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S).

Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light, rotating it in equal but opposite directions. Diastereomers, on the other hand, have distinct physical and chemical properties, allowing for their separation by conventional techniques like chromatography and distillation.

While specific quantitative data for the individual stereoisomers of this compound are not extensively reported, the general properties of the racemic mixture are available.

Table 1: General Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 149.5 °C at 760 mmHg | [2] |

| Density | 0.83 g/cm³ | [2] |

| CAS Number | 32815-70-6 | [1] |

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and chiral resolution of this compound are not readily found in the scientific literature. However, established methodologies for the synthesis and separation of analogous chiral allylic alcohols can be adapted.

Representative Enantioselective Synthesis

The enantioselective synthesis of a specific stereoisomer of this compound can be conceptually approached through asymmetric allylation of isobutyraldehyde. This would involve the use of a chiral allylboron or allyl-metal reagent.

Conceptual Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Representative Chiral Resolution

A racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This typically involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography.

Conceptual Workflow for Chiral Resolution:

Caption: Conceptual workflow for the chiral resolution of this compound.

Characterization of Stereoisomers

The characterization of the stereoisomers of this compound would rely on a combination of spectroscopic and chiroptical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the constitution of the molecule. For diastereomers, distinct chemical shifts and coupling constants are expected. Chiral derivatizing agents or chiral solvating agents can be used to differentiate enantiomers in the NMR spectrum.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary techniques for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. Chiral stationary phases are employed to separate the enantiomers.

-

Polarimetry: Measures the optical rotation of a chiral compound, which is a characteristic property of a specific enantiomer. The specific rotation ([α]) would be a key parameter for characterizing the pure enantiomers of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound or its individual stereoisomers. Unsaturated aliphatic alcohols, as a class of compounds, are known to occur in nature and can exhibit a range of biological activities, including roles as semiochemicals (pheromones, attractants) and possessing antimicrobial properties.[3] Some aliphatic alcohols can also interact with cell membranes, potentially disrupting their function.[4] However, without specific studies on this compound, any discussion of its biological role would be speculative.

Logical Relationship for Investigating Biological Activity:

Caption: Logical workflow for the investigation of the biological activity of this compound stereoisomers.

Conclusion

This compound is a chiral molecule with four potential stereoisomers. While general principles of stereoselective synthesis, chiral resolution, and characterization are well-established for similar allylic alcohols, specific experimental data and detailed protocols for this particular compound are lacking in the current body of scientific literature. Further research is required to isolate and characterize the individual stereoisomers, determine their specific properties, and investigate their potential biological activities. The methodologies and workflows presented in this guide provide a solid theoretical foundation for researchers and drug development professionals to approach the study of this and other chiral molecules.

References

Alternative Synthesis Routes for 2-Methyl-5-hexen-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for the versatile chiral building block, 2-Methyl-5-hexen-3-ol. The document details various synthetic strategies, including Grignard reactions, tin-mediated allylations, and stereoselective methods, offering researchers a range of options to suit specific laboratory and project requirements. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction

This compound is a valuable homoallylic alcohol intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a secondary alcohol and a terminal double bond, allows for a variety of subsequent chemical transformations. The development of efficient and selective methods for its synthesis is therefore of significant interest to the scientific community. This guide explores several established and emerging routes to this compound, providing the necessary technical details for their practical implementation.

Synthesis Routes Overview

Several distinct synthetic pathways have been established for the preparation of this compound. The primary approaches involve the nucleophilic addition of an allyl group to isobutyraldehyde (B47883). The choice of methodology can influence factors such as yield, reaction conditions, and the potential for stereocontrol. The main routes covered in this guide are:

-

Grignard Reaction: A classic and widely used method involving the reaction of allylmagnesium bromide with isobutyraldehyde.

-

Tin-Mediated Allylation (Barbier-type reaction): An alternative to the Grignard reaction, often performed under milder conditions.

-

Reduction of 2-Methyl-5-hexen-3-one: A two-step approach involving the synthesis of the corresponding ketone followed by its reduction.

-

Stereoselective Synthesis: Methods to control the stereochemistry at the C3 carbinol center, leading to enantiomerically enriched products.

The following sections provide a detailed examination of these routes, including experimental protocols and comparative data.

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes to provide a clear comparison of their efficiencies.

| Synthesis Route | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Grignard Reaction | Allyl bromide, Magnesium, Isobutyraldehyde | Diethyl ether / THF | ~4 hours | 0 to reflux | 79-89 (for Grignard reagent) | [1][2] |

| Tin-Mediated Allylation | Allyl bromide, Tin, Isobutyraldehyde | Water/Ionic Liquid | 24 hours | 20 | 96 | [3] |

| Reduction of Ketone | 2-Methyl-5-hexen-3-one, NaBH₄ or LiAlH₄ | Methanol (B129727) or Ether/THF | Varies | Varies | High (typical for reductions) | [4][5] |

Experimental Protocols

Grignard Reaction Synthesis

The Grignard reaction provides a robust method for the formation of the carbon-carbon bond between the allyl group and the carbonyl carbon of isobutyraldehyde.

Step 1: Preparation of Allylmagnesium Bromide [1][2]

-

Apparatus: A dry, three-necked flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel.

-

Reagents:

-

Magnesium turnings (8.0 mol)

-

Dry diethyl ether (2.4 L)

-

Allyl bromide (3.31 mol)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings and dry diethyl ether in the flask and cool in an ice bath.

-

Add the iodine crystal.

-

Add a solution of allyl bromide in dry diethyl ether dropwise from the dropping funnel over 17 hours with stirring, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes. The Grignard solution is then ready for use.

-

For reactions requiring THF, the diethyl ether can be removed by distillation and replaced with dry THF.[6]

-

Step 2: Reaction with Isobutyraldehyde

-

Apparatus: A round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Allylmagnesium bromide solution (from Step 1)

-

Isobutyraldehyde

-

Dry diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

Cool the allylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of isobutyraldehyde in dry diethyl ether or THF dropwise to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by distillation.

-

Tin-Mediated Allylation (Barbier-type Reaction)

This method offers an alternative to the Grignard reaction, often with the advantage of being performed in aqueous or ionic liquid media, which can be more environmentally benign. A high-yielding synthesis has been reported using an ionic liquid.[3]

-

Apparatus: A reaction vessel suitable for stirring at a constant temperature.

-

Reagents:

-

Isobutyraldehyde

-

Allyl bromide

-

Tin (powder or granules)

-

Ionic liquid (e.g., [bmim][BF₄])

-

Water

-

-

Procedure:

-

To a stirred mixture of isobutyraldehyde and allyl bromide in an ionic liquid and water, add tin.

-

Stir the reaction mixture at 20 °C for 24 hours.

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by distillation.

-

Reduction of 2-Methyl-5-hexen-3-one

This two-step route involves the synthesis of the corresponding ketone, 2-Methyl-5-hexen-3-one, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 2-Methyl-5-hexen-3-one (Not detailed in provided search results)

The synthesis of the starting ketone would typically be achieved through methods such as the acylation of an appropriate organometallic reagent or the oxidation of a corresponding secondary alcohol.

Step 2: Reduction to this compound [4][5]

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Reagents:

-

2-Methyl-5-hexen-3-one

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or dry diethyl ether/THF (for LiAlH₄)

-

Water or dilute acid (for workup)

-

-

Procedure (using NaBH₄):

-

Dissolve 2-Methyl-5-hexen-3-one in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully add water to quench the excess reagent.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers and concentrate to give the product.

-

Purify by distillation.

-

Note on LiAlH₄: Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous solvents like diethyl ether or THF. The workup requires careful, sequential addition of water and then a dilute acid to neutralize the reaction and dissolve the aluminum salts.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. This typically involves the use of chiral catalysts or auxiliaries in the allylation of isobutyraldehyde.

While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the provided search results, general strategies for the enantioselective allylation of aldehydes have been reported and can be adapted. One promising approach involves the use of chiral phosphoric acid catalysts with allylboronates.[7][8]

General Concept for Chiral Phosphoric Acid-Catalyzed Allylation:

-

Catalyst: A chiral phosphoric acid, such as (R)-TRIP-PA.

-

Allylating Agent: An allylboronic acid pinacol (B44631) ester.

-

Procedure Outline: The aldehyde (isobutyraldehyde) is reacted with the allylboronate in the presence of a catalytic amount of the chiral phosphoric acid in a suitable solvent (e.g., toluene) at a controlled temperature (e.g., 0 °C to -30 °C). The reaction is then quenched and worked up to isolate the enantiomerically enriched homoallylic alcohol. The enantiomeric excess of the product would be determined by chiral chromatography (HPLC or GC).

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Grignard reaction pathway for the synthesis of this compound.

Caption: Tin-mediated Barbier-type synthesis of this compound.

Caption: Synthesis of this compound via reduction of the corresponding ketone.

Conclusion

This technical guide has outlined several viable synthetic routes to this compound, providing detailed experimental protocols for the most common methods. The choice of a particular route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the need for stereocontrol. The Grignard reaction remains a reliable and high-yielding method, while tin-mediated allylation offers a milder alternative. For enantiomerically pure products, the development of a stereoselective allylation protocol based on the general principles outlined is recommended. Researchers and drug development professionals can use this guide as a starting point for the synthesis of this important building block in their own laboratories. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. lookchem.com [lookchem.com]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Methyl-5-hexen-3-ol as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and natural product chemistry, where stereochemistry dictates biological activity. Among the vast arsenal (B13267) of chiral synthons, 2-methyl-5-hexen-3-ol, a seemingly simple homoallylic alcohol, emerges as a versatile and valuable building block. Its strategic placement of a stereocenter adjacent to both an isopropyl group and a reactive terminal alkene provides a powerful handle for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the synthesis, key transformations, and applications of this compound, offering a comprehensive resource for chemists engaged in the art of asymmetric synthesis.

Enantioselective Synthesis of this compound: Mastering Stereocontrol

The utility of this compound as a chiral building block is entirely dependent on the ability to access it in high enantiomeric purity. The most direct and efficient method for its preparation is the asymmetric crotylation of isobutyraldehyde (B47883). This reaction, a cornerstone of asymmetric synthesis, establishes the crucial stereocenter at the carbinol carbon.

Asymmetric Crotylation of Isobutyraldehyde

The addition of a crotyl metal species to an aldehyde is a powerful method for the formation of homoallylic alcohols. To achieve high levels of stereocontrol, chiral reagents or catalysts are employed. One of the most reliable and widely used methods is the Brown asymmetric crotylation, which utilizes chiral borane (B79455) reagents derived from α-pinene.

The (Z)- and (E)-isomers of the crotylborane reagent react to form the syn- and anti-diastereomers of the homoallylic alcohol, respectively. The choice of the α-pinene enantiomer dictates the absolute stereochemistry of the newly formed chiral center. For the synthesis of this compound, the reaction of a crotylborane with isobutyraldehyde proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereoselectivity.

Below is a generalized experimental protocol for the asymmetric crotylation of isobutyraldehyde using Brown's reagent.

Experimental Protocol: Asymmetric Crotylation of Isobutyraldehyde

Materials:

-

(-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl) or (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl)

-

(Z)-2-Butene or (E)-2-Butene

-

n-Butyllithium (n-BuLi) in hexanes

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Isobutyraldehyde

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Preparation of the Chiral Crotylborane Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), the chiral diisopinocampheylborane (B13816774) is prepared from the corresponding α-pinene enantiomer and borane dimethyl sulfide (B99878) complex. This is then converted to the B-crotyldiisopinocampheylborane by reaction with crotyl potassium, generated in situ from (Z)- or (E)-2-butene and n-butyllithium/potassium tert-butoxide.

-

Asymmetric Crotylation: The flask containing the chiral crotylborane reagent in anhydrous Et₂O is cooled to -78 °C. Freshly distilled isobutyraldehyde is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 3-4 hours.

-

Work-up: The reaction is quenched by the slow addition of BF₃·OEt₂ followed by warming to room temperature. The mixture is then oxidized by the careful addition of aqueous NaOH followed by the dropwise addition of H₂O₂ at 0 °C. The resulting mixture is stirred for several hours at room temperature.

-

Purification: The aqueous layer is separated and extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Quantitative Data:

The Brown asymmetric crotylation is known for its high efficiency and stereoselectivity. The following table summarizes typical results for the crotylation of aldehydes.

| Aldehyde | Chiral Borane | Crotyl Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Isobutyraldehyde | (-)-Ipc₂B-crotyl | (Z)-crotyl | >95:5 | >95 |

| Isobutyraldehyde | (+)-Ipc₂B-crotyl | (Z)-crotyl | >95:5 | >95 |

| Isobutyraldehyde | (-)-Ipc₂B-crotyl | (E)-crotyl | 5: >95 | >95 |

| Isobutyraldehyde | (+)-Ipc₂B-crotyl | (E)-crotyl | 5: >95 | >95 |

Key Reactions of Chiral this compound

The synthetic utility of this compound lies in the selective transformations of its two functional groups: the secondary alcohol and the terminal alkene.

Reactions at the Hydroxyl Group

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-methyl-5-hexen-3-one, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

-

Protection: The hydroxyl group can be protected with a wide range of protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, esters) to allow for selective manipulation of the alkene functionality.

-

Inversion: The stereochemistry of the alcohol can be inverted, if necessary, through a Mitsunobu reaction.

Reactions at the Alkene Moiety

-

Epoxidation: The terminal alkene can be epoxidized to form a chiral epoxide. The Sharpless asymmetric epoxidation, however, is not directly applicable as this compound is not an allylic alcohol. Standard epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) will proceed without significant facial selectivity unless directed by the existing stereocenter, which is often not highly effective for a remote stereocenter.

-

Ozonolysis: Oxidative cleavage of the double bond via ozonolysis provides a direct route to a chiral α-hydroxy aldehyde or carboxylic acid, depending on the work-up conditions.

-

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, yielding a chiral diol.

-

Cross-Metathesis: The terminal alkene is an excellent handle for cross-metathesis reactions, allowing for the elongation of the carbon chain and the introduction of new functional groups.

The interplay between these reactions allows for the elaboration of this compound into a diverse array of more complex chiral intermediates.

Key transformations of this compound.

Application in the Synthesis of Bioactive Molecules: The Case of Insect Pheromones

The stereochemistry of insect pheromones is often critical for their biological activity, with different enantiomers or diastereomers eliciting different behavioral responses. Chiral building blocks like this compound are therefore invaluable for the synthesis of these semiochemicals.

A prominent example is the synthesis of sitophilate (B47016) , the aggregation pheromone of the granary weevil, Sitophilus granarius. The structure of sitophilate is (4S,5R)-5-hydroxy-4-methyl-2-pentanone. While not a direct derivative of this compound, its constitutional isomer, 4-methyl-5-hexen-3-ol, serves as a key precursor, showcasing the utility of this class of chiral homoallylic alcohols. The synthesis of sitophilate highlights a typical strategic application of these building blocks.

The synthesis commences with the asymmetric crotylation of propionaldehyde (B47417) to generate the chiral homoallylic alcohol, (3S,4S)-4-methyl-5-hexen-3-ol. This is followed by a sequence of reactions including protection of the secondary alcohol, oxidative cleavage of the terminal alkene, and subsequent functional group manipulations to arrive at the target pheromone.

Synthetic pathway to Sitophilate.

The biological activity of sitophilate is highly dependent on its stereochemistry. The (4S,5R)-enantiomer is the most active component of the pheromone blend. The synthesis of enantiomerically pure sitophilate is therefore crucial for its effective use in pest management strategies.

Conclusion

This compound and its isomers are potent chiral building blocks in organic synthesis. Their value stems from the ability to be synthesized in high enantiomeric purity and the presence of two distinct and readily transformable functional groups. The strategic application of this chiral synthon, as exemplified in the synthesis of insect pheromones, underscores its importance in the construction of complex, stereochemically defined molecules. For researchers in drug discovery and natural product synthesis, a thorough understanding of the preparation and reactivity of this and related chiral homoallylic alcohols opens up a plethora of possibilities for the efficient and elegant synthesis of biologically active compounds. The continued development of new asymmetric methodologies will undoubtedly further expand the utility of these versatile chiral building blocks.

Methodological & Application

Application Notes and Protocols for the Sharpless Epoxidation of 2-Methyl-5-hexen-3-ol

Introduction

The Sharpless asymmetric epoxidation is a renowned enantioselective reaction that transforms primary and secondary allylic alcohols into 2,3-epoxyalcohols with a high degree of stereocontrol.[1][2] Developed by K. Barry Sharpless, this method utilizes a catalyst system comprising titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the synthesis of specific stereoisomers of the epoxy alcohol product.[4] This protocol provides a detailed procedure for the Sharpless epoxidation of 2-Methyl-5-hexen-3-ol, a secondary allylic alcohol.

Key Reagents and Their Roles

| Reagent | Formula | Role |

| This compound | C₇H₁₄O | Substrate (allylic alcohol) |

| Titanium(IV) isopropoxide | Ti(OiPr)₄ | Catalyst |

| Diethyl tartrate (DET) | C₈H₁₄O₆ | Chiral ligand |

| tert-Butyl hydroperoxide (TBHP) | (CH₃)₃COOH | Oxidizing agent |

| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | Anhydrous solvent |

| 3Å or 4Å Molecular Sieves | N/A | To remove trace water |

Stereochemical Control

The stereochemical outcome of the Sharpless epoxidation is predictable. By orienting the allylic alcohol with the hydroxyl group in the bottom right corner of a plane containing the double bond, the choice of the diethyl tartrate (DET) enantiomer determines the face of the double bond that is epoxidized.[4]

-

L-(+)-Diethyl tartrate delivers the oxygen atom from the bottom face .

-

D-(-)-Diethyl tartrate delivers the oxygen atom from the top face .

Experimental Protocol

This protocol is adapted from established procedures for the Sharpless epoxidation of allylic alcohols.[2][5][6]

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate or D-(-)-Diethyl tartrate

-

Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or decane)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Powdered 3Å or 4Å molecular sieves

-

10% aqueous NaOH solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Thermometer

-

Nitrogen or argon inlet

-

Syringes

-

Cooling bath (e.g., dry ice/acetone or cryocooler)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add powdered 3Å or 4Å molecular sieves (approximately 1-2 g per 10 mmol of substrate).[7]

-

Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the suspension to -20 °C using a cooling bath.

-

To the cooled and stirred suspension, add the chosen enantiomer of diethyl tartrate (1.2 equivalents) via syringe.

-

Slowly add titanium(IV) isopropoxide (1.0 equivalent) via syringe to the mixture.

-

Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Substrate Addition:

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

-

Epoxidation:

-

Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature is maintained below -15 °C during the addition.

-

Stir the reaction mixture at -20 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrate.[5]

-

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (a volume roughly equal to the volume of the reaction mixture).

-

Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

-

Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes. This should result in the formation of a biphasic mixture with clear layers.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic layers.

-

-

Purification:

-